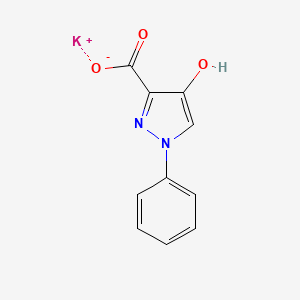![molecular formula C10H12NNaO5S2 B3373487 Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate CAS No. 1007012-31-8](/img/structure/B3373487.png)
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate
Übersicht
Beschreibung
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate, also known as MTS-Na or MTS reagent, is a chemical compound that has gained significant attention in scientific research. MTS-Na is a sulfhydryl-specific reagent that is used to modify and study the function of proteins.
Wissenschaftliche Forschungsanwendungen
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate is widely used in scientific research to study the function of proteins. The sulfhydryl-specific reactivity of Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate allows it to modify cysteine residues in proteins, which can alter protein function. Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate has been used to study the structure and function of ion channels, receptors, enzymes, and other proteins. It has also been used in drug discovery research to identify compounds that can modulate protein function.
Wirkmechanismus
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate reacts specifically with sulfhydryl groups on cysteine residues in proteins. The reaction forms a covalent bond between the Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate molecule and the cysteine residue, which can alter protein function. The modification can be reversible or irreversible depending on the specific protein and reaction conditions.
Biochemical and Physiological Effects:
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate can have a variety of biochemical and physiological effects depending on the protein being studied and the specific modification that is made. For example, Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate can alter the gating of ion channels, the binding of ligands to receptors, or the activity of enzymes. These modifications can have downstream effects on cellular signaling, metabolism, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate has several advantages for lab experiments. It is a highly specific reagent that can target specific cysteine residues in proteins. It is also relatively easy to use and can be applied to a variety of proteins and experimental systems. However, Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate has some limitations. It can only modify cysteine residues, which limits its applicability to proteins that do not contain cysteine. It can also have off-target effects if not used carefully, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate. One area of interest is the development of new Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate derivatives that can modify specific cysteine residues in proteins. Another area of interest is the use of Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate in combination with other reagents to study protein function. Finally, Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate could be used in drug discovery research to identify compounds that can modulate protein function in a specific way.
Eigenschaften
IUPAC Name |
sodium;2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2.Na/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11;/h1-2H,3-7H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFXGKHEDNHGMC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



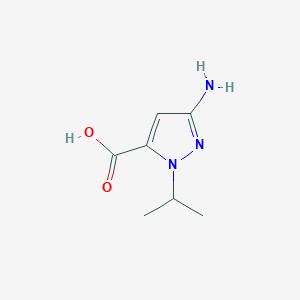
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3373414.png)


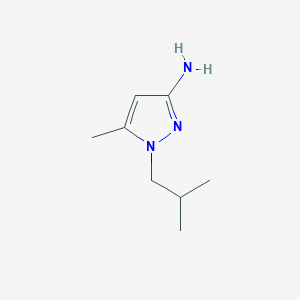
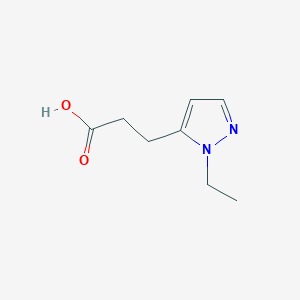
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373453.png)

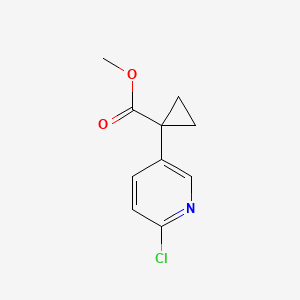

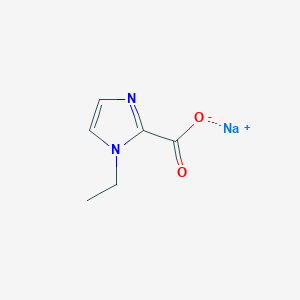
![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)

